5-Aminoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminoquinoline-3-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is composed of a benzene ring fused with a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 5-nitroquinoline with a reducing agent to form 5-aminoquinoline, which is then carboxylated to yield the desired product . Another method includes the use of copper salt-D-glucose in aqueous ethanol as a green solvent, with proline as a ligand and proton source .
Industrial Production Methods: Industrial production often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods are preferred due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Aminoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: 5-Aminoquinoline derivatives.
Substitution: N-alkyl or N-acyl quinoline derivatives.
Scientific Research Applications
5-Aminoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Aminoquinoline-3-carboxylic acid involves its interaction with various molecular targets. In medicinal applications, it can inhibit enzymes or bind to specific receptors, thereby modulating biological pathways. For example, in antimalarial activity, it interferes with the parasite’s ability to detoxify heme, leading to its accumulation and subsequent parasite death .
Comparison with Similar Compounds
- Quinoline-3-carboxylic acid
- 4-Aminoquinoline
- Chloroquine
- Amodiaquine
Comparison: 5-Aminoquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to quinoline-3-carboxylic acid, the amino group at the 5-position enhances its reactivity and potential for forming hydrogen bonds. This makes it more versatile in medicinal chemistry applications .
Properties
IUPAC Name |
5-aminoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,11H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHMZYFYTXCZQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.